6-Bromo-2H-isoquinolin-1-one
Overview
Description
Synthesis Analysis
The synthesis of bromoisoquinoline derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones is achieved through a base-promoted condensation reaction of homophthalic anhydride and 2-(bromomethyl)-benzonitrile, which may offer insights into similar condensation reactions that could be applied to the synthesis of 6-Bromo-2H-isoquinolin-1-one . Additionally, a palladium-catalyzed C-H activation method is described for synthesizing isoquinolin-1(2H)-ones, which could potentially be adapted for the synthesis of the compound . The Knorr synthesis is also mentioned as a method for synthesizing 6-bromoquinolin-2(1H)-one derivatives, which involves a condensation between β-keto esters and 4-bromoaniline, followed by cyclization .
Molecular Structure Analysis
The molecular structure of bromoisoquinoline derivatives is characterized in some studies. For example, the crystal structure and molecular interactions of a novel 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one are analyzed, providing details on the crystal packing stabilized by hydrogen bonds and π-stacking interactions . Although this compound is not 6-Bromo-2H-isoquinolin-1-one, the analysis of molecular interactions could be relevant for understanding the structural properties of similar brominated isoquinolines.
Chemical Reactions Analysis
The chemical reactivity of bromoisoquinoline derivatives is explored in several papers. The synthesis of 2-amino-3-bromoquinolines through palladium-catalyzed isocyanide insertion and cyclization of gem-dibromovinylanilines is one such reaction that showcases the potential for bromoisoquinolines to undergo cyclization and substitution reactions . The Friedländer synthesis is another method mentioned for incorporating 6-bromoquinoline into novel chelating ligands, indicating the versatility of bromoisoquinolines in forming complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoisoquinoline derivatives are not extensively discussed in the provided papers. However, the synthesis and antibacterial evaluation of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one suggest that bromoisoquinoline derivatives can exhibit biological activity, which may be a property of interest for 6-Bromo-2H-isoquinolin-1-one as well . The optical properties of 6-bromoquinoline derivatives are also mentioned, with a high emission quantum yield observed for 6,6'-biquinolines, which could imply potential applications in materials science for related compounds .
Scientific Research Applications
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including 6-Bromo-2H-isoquinolin-1-one, are of significant interest due to their diverse biological activities. Research indicates that isoquinoline compounds, as part of a larger class of heterocyclic aromatic organic compounds, have shown promising biological potentials such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. These activities suggest that 6-Bromo-2H-isoquinolin-1-one could serve as a valuable lead compound in drug development for various therapeutic applications (Danao et al., 2021).
Therapeutic Potential in Nucleic Acid Interaction
Isoquinoline alkaloids, which share structural similarities with 6-Bromo-2H-isoquinolin-1-one, have been noted for their interaction with nucleic acids, suggesting potential applications in cancer therapy and drug design. The binding aspects and implications of these interactions highlight the importance of isoquinoline derivatives in developing therapeutic agents with specificity towards nucleic acid targets (Bhadra & Kumar, 2012).
Antioxidant Activity
Research on the antioxidant activity of various compounds, including isoquinoline derivatives, is crucial for understanding their potential in mitigating oxidative stress-related diseases. Analytical methods used in determining antioxidant activity provide insights into the mechanisms and efficacy of these compounds, suggesting that 6-Bromo-2H-isoquinolin-1-one could possess similar beneficial antioxidant properties (Munteanu & Apetrei, 2021).
Synthesis and Biological Activity
The synthesis and biological activity of isoquinoline derivatives, including 8-hydroxyquinoline (a compound related to 6-Bromo-2H-isoquinolin-1-one), have been extensively studied. These compounds exhibit a wide range of pharmacological activities, such as antimicrobial, anticancer, and antifungal effects, underscoring the versatility and potential of 6-Bromo-2H-isoquinolin-1-one in therapeutic applications (Saadeh et al., 2020).
Safety And Hazards
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) .
properties
IUPAC Name |
6-bromo-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYXSEQHOVSTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579123 | |
Record name | 6-Bromoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2H-isoquinolin-1-one | |
CAS RN |
82827-09-6 | |
Record name | 6-Bromo-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82827-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2H-isoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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